molecular formula C22H21NO8 B4647656 METHYL 2-{7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE

METHYL 2-{7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE

Cat. No.: B4647656
M. Wt: 427.4 g/mol
InChI Key: POEGLRCQZJARNU-UHFFFAOYSA-N
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Description

METHYL 2-{7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromen-3-yl core, followed by the introduction of the methoxy and nitrophenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

METHYL 2-{7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-{7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-nitrophenyl isothiocyanate
  • 2-Methoxy-5-nitrophenol
  • 2-Methoxy-5-methylphenol

Uniqueness

METHYL 2-{7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO8/c1-12-16-6-8-18(13(2)21(16)31-22(25)17(12)10-20(24)29-4)30-11-14-9-15(23(26)27)5-7-19(14)28-3/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEGLRCQZJARNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
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METHYL 2-{7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-{7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-{7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-{7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-{7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE

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